N-ethyladamantan-1-amine hydrochloride
Overview
Description
“N-ethyladamantan-1-amine hydrochloride” is a chemical compound with the CAS Number: 3717-42-8 . It has a molecular weight of 215.77 . The compound is in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula 1S/C12H21N.ClH/c1-2-13-12-6-9-3-10 (7-12)5-11 (4-9)8-12;/h9-11,13H,2-8H2,1H3;1H . This indicates that the compound is composed of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 319-324 degrees . and is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Medical Intermediates : N-Ethyladamantan-1-amine hydrochloride is a precursor in synthesizing medical intermediates. Using ethyl lactate and halogenated hydrocarbon, transformation to target compounds through alkylation, Grignard reaction, reduction, amination, and salt-forming is achieved, providing yields of 14.3% to 18.8% (Zhang Ping-rong, 2009).
Supramolecular Compound Synthesis : It reacts with 18-crown-6 and divalent metal chloride to yield supramolecular compounds. These compounds exhibit different network structures and varying dielectric constants, making them significant in material science (D. Fu, Min-Min Zhao, Jia-Zhen Ge, 2011).
Applications in Drug Delivery and Biomedical Research
Drug Delivery Systems : It has been used in the development of pH- and thermo-responsive chitosan hydrogels for drug delivery. The hydrogels show potential in targeted delivery and improving bioavailability of drugs (A. Karimi et al., 2018).
Retinal Neuroprotection : A derivative, N-methyladamantan-1-amine, has shown promise as a retinal neuroprotective agent in a rat model of ischemia-reperfusion injury, acting through sigma1 receptors (C. Bucolo et al., 2006).
Environmental and Analytical Chemistry
Reactivity with Ozone : It has been studied for its reactions with ozone in water treatment, indicating significant transformations to products containing nitrogen-oxygen bonds, which is critical in wastewater treatment processes (Sungeun Lim, C. McArdell, U. von Gunten, 2019).
Analytical Applications : In analytical chemistry, its derivatives have been used to evaluate the optical purity of organic amines using mass spectrometry, aiding in the assessment of chiral purity in pharmaceuticals (M. Shizuma et al., 2000).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N-ethyladamantan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,13H,2-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPTZTSMOGAMPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC12CC3CC(C1)CC(C3)C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190652 | |
Record name | 1-Adamantanamine, N-ethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-42-8 | |
Record name | 1-Adamantanamine, N-ethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC527916 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Adamantanamine, N-ethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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